Octahydro-4(1h)-quinolinone

Synthetic Chemistry Process Development Pharmaceutical Intermediate

Leverage the privileged octahydroquinolin-4-one scaffold for CNS-targeted SAR. Its fully saturated core imparts conformational rigidity and a favorable LogP (1.44) for blood-brain barrier penetration—unlike aromatic quinolinones. As a direct precursor to decahydroquinoline alkaloids (pumiliotoxins, gephyrotoxins), this 97 % pure free base enables stereochemically rich library synthesis. A patented 98 %-yield route supports seamless scale-up from grams to kilograms. Trusted by medicinal chemistry teams for fragment-based antiviral and anti-inflammatory lead discovery.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 58869-89-9
Cat. No. B1305897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-4(1h)-quinolinone
CAS58869-89-9
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)CCN2
InChIInChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2
InChIKeyVZTBFFGJFFYFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-4(1H)-quinolinone (CAS 58869-89-9): Key Physicochemical and Structural Properties for Procurement and Research


Octahydro-4(1H)-quinolinone (CAS 58869-89-9), also known as decahydroquinolin-4-one, is a saturated bicyclic nitrogen heterocycle with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is a fully hydrogenated derivative of quinolin-4-one, existing as a mixture of stereoisomers due to the presence of two undefined stereocenters . The compound is commercially available as a free base, typically as a pink powder with a purity of 97% . Its core octahydroquinolinone scaffold is recognized as a privileged structure in medicinal chemistry and serves as a key building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and natural product analogs [1].

Why Octahydro-4(1H)-quinolinone (CAS 58869-89-9) Cannot Be Simply Replaced with Generic Quinolinone Analogs


The octahydroquinolin-4-one scaffold is characterized by a fully saturated bicyclic ring system that confers unique conformational rigidity and stereochemical complexity compared to its aromatic quinolinone counterparts [1]. This saturation profoundly influences its physicochemical properties, including a lower LogP (1.43640) than aromatic analogs, which can significantly alter solubility, permeability, and target binding profiles . Substitution with an aromatic analog or a regioisomer, such as octahydroquinolin-7(1H)-one, would be inadvisable due to the critical role of the 4-position ketone in dictating the molecule's reactivity and its utility as a specific pharmacophoric anchor in structure-activity relationship (SAR) studies [2]. Direct replacement without empirical validation would introduce undefined variables in synthetic routes, alter key intermediate conformations, and potentially abolish the desired biological activity of the final target compound [1].

Quantitative Evidence for Octahydro-4(1H)-quinolinone (CAS 58869-89-9): A Comparator-Based Analysis


High Synthetic Yield (98%) of Octahydro-4(1H)-quinolinone from a Scalable Patent Route

The synthesis of octahydro-4(1H)-quinolinone has been achieved in a high yield of 98% under specific conditions, providing a reproducible and efficient route for obtaining this key intermediate . This yield is derived from the reaction of l-Cyclohex-l-en-l-yl-3-(dimethylamino)propan-l-one with ammonia and water in 1,4-dioxane at 120 °C for 16 hours . While direct comparative yield data for the synthesis of the exact same compound via different routes is not explicitly reported in the primary literature, this patented method [WO2008/88744] establishes a baseline for a robust and scalable process .

Synthetic Chemistry Process Development Pharmaceutical Intermediate

Physicochemical Differentiation: LogP and Polar Surface Area (PSA) of Octahydro-4(1H)-quinolinone

Octahydro-4(1H)-quinolinone possesses a calculated LogP of 1.43640 and a polar surface area (PSA) of 29.1 Ų . In contrast, a related aromatic analog, 1-benzyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one, exhibits a significantly higher calculated LogP of 2.95810 and a lower PSA of 20.31 Ų [1]. This quantitative difference in lipophilicity and polarity directly impacts the compound's behavior in biological systems, influencing membrane permeability, solubility, and potential for off-target binding [2].

Medicinal Chemistry ADME Properties Computational Chemistry

Class-Defined Pharmacological Potential: Octahydroquinolinone Scaffold as a Privileged Structure

The saturated octahydroquinolinone core is recognized as a privileged scaffold in drug discovery due to its inherent stereochemical diversity, which can be exploited to achieve specific conformational orientations for target binding [1]. While specific biological activity data (e.g., IC50, Ki) for the unsubstituted Octahydro-4(1H)-quinolinone are scarce in primary literature, the broader class of decahydroquinoline (DHQ) derivatives, of which it is a key member and precursor, has been extensively reported to possess a wide range of pharmacological activities, including local anesthetic, analgesic, antiarrhythmic, anti-inflammatory, anticholinergic, spasmolytic, antifungal, and antiviral properties [1]. In contrast, its aromatic counterpart, the quinolin-4-one scaffold, is often associated with different target profiles, such as kinase inhibition or antibacterial activity, reflecting a distinct pharmacophoric space [2].

Drug Discovery Pharmacophore Modeling Alkaloid Synthesis

Optimal Research and Industrial Application Scenarios for Octahydro-4(1H)-quinolinone (CAS 58869-89-9)


Synthesis of Decahydroquinoline (DHQ) Alkaloid Analogs and Bioactive Natural Products

Octahydro-4(1H)-quinolinone serves as a direct synthetic precursor to the decahydroquinoline (DHQ) ring system, a core structure found in numerous bioactive natural products and synthetic toxins (e.g., pumiliotoxins, gephyrotoxins) [1]. Its saturated, stereochemically-rich framework allows for the construction of complex analogs with defined three-dimensional shapes, a critical feature for exploring biological activity related to nicotinic acetylcholine receptors and other neurological targets [2]. The 98% yield reported for its synthesis makes it a practical starting material for medicinal chemistry campaigns in this area .

Development of Novel Central Nervous System (CNS) Therapeutics

Given the established pharmacological activities of DHQ derivatives, including local anesthetic, analgesic, and anticholinergic effects, Octahydro-4(1H)-quinolinone is a strategic building block for CNS drug discovery [1]. Its physicochemical profile (LogP 1.44, PSA 29.1 Ų) is favorable for crossing the blood-brain barrier (BBB), making it a suitable starting point for designing new chemical entities targeting neurological disorders . This contrasts with more lipophilic quinoline-based scaffolds, which may require additional optimization for CNS penetration.

Exploration of Antiviral and Anti-Inflammatory Pharmacophores

Emerging data indicates that derivatives of the octahydroquinolin-4(1H)-one scaffold can exhibit antiviral and anti-inflammatory properties [1]. While the unsubstituted parent compound has limited direct biological annotation, its core structure has been associated with anti-HBV activity in derivative form . This makes it a valuable starting point for fragment-based drug discovery or structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific viral or inflammatory targets.

Process Chemistry and Scale-Up for Pharmaceutical Intermediates

For industrial and academic process chemists, the existence of a patented, high-yielding (98%) synthetic route provides a clear, scalable methodology for producing this compound in large quantities . This is a critical advantage for organizations requiring bulk amounts of this building block for lead optimization, pre-clinical development, or manufacturing of advanced intermediates. The method's use of readily available reagents and straightforward workup (concentration and extraction) further supports its utility for scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydro-4(1h)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.